molecular formula C9H10N2S B1612933 N,2-dimethyl-1,3-benzothiazol-6-amine CAS No. 42446-08-2

N,2-dimethyl-1,3-benzothiazol-6-amine

Cat. No. B1612933
CAS RN: 42446-08-2
M. Wt: 178.26 g/mol
InChI Key: RJVNRNUPUTWBIH-UHFFFAOYSA-N
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Description

“N,2-dimethyl-1,3-benzothiazol-6-amine” is a chemical compound with the CAS Number: 42446-08-2 . It has a molecular weight of 178.26 and its IUPAC name is N,2-dimethyl-1,3-benzothiazol-6-amine . It is typically in powder form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N,2-dimethyl-1,3-benzothiazol-6-amine”, often involves the use of 2-aminobenzothiazole as a starting material . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are often realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The InChI Code for “N,2-dimethyl-1,3-benzothiazol-6-amine” is 1S/C9H10N2S/c1-6-11-8-4-3-7 (10-2)5-9 (8)12-6/h3-5,10H,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule .


Chemical Reactions Analysis

Benzothiazoles, including “N,2-dimethyl-1,3-benzothiazol-6-amine”, are highly reactive building blocks for organic and organoelement synthesis . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of chemical reactions .


Physical And Chemical Properties Analysis

“N,2-dimethyl-1,3-benzothiazol-6-amine” is a powder that is stored at room temperature . It has a molecular weight of 178.26 .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry .
    • Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
    • The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
  • Antibacterial Research

    • Benzothiazole derivatives were evaluated for in vitro antibacterial activity against gram positive and gram negative bacterial strains .
    • Antimicrobial properties of the title compound derivatives were investigated against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi .
  • Anti-tubercular Research

    • This review highlights the recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity .
    • The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
    • The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Electronics

    • Benzothiazole derivatives are also used as electrophosphorescent emitter in OLEDs .
  • Inhibition of Ubiquitin Ligase

    • N-benzothiazol-2-yl-amides have been shown to be associated with the inhibition of ubiquitin ligase .
  • Selective Cytotoxicity Against Tumorigenic Cell Lines

    • These compounds have shown selective cytotoxicity against tumorigenic cell lines .
  • Prophylaxis and Treatment of Rotavirus Infections

    • They have been used in the prophylaxis and treatment of rotavirus infections .
  • Adenosine A2A Receptor Modulators

    • Benzothiazole derivatives have been used as adenosine A2A receptor modulators .
  • Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

    • They have been used as therapeutic agents for disorders associated with nuclear hormone receptors .
  • Inhibition of Ubiquitin Ligase

    • N-benzothiazol-2-yl-amides have been shown to be associated with the inhibition of ubiquitin ligase .
  • Selective Cytotoxicity Against Tumorigenic Cell Lines

    • These compounds have shown selective cytotoxicity against tumorigenic cell lines .
  • Prophylaxis and Treatment of Rotavirus Infections

    • They have been used in the prophylaxis and treatment of rotavirus infections .
  • Adenosine A2A Receptor Modulators

    • Benzothiazole derivatives have been used as adenosine A2A receptor modulators .
  • Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

    • They have been used as therapeutic agents for disorders associated with nuclear hormone receptors .

Future Directions

Benzothiazoles, including “N,2-dimethyl-1,3-benzothiazol-6-amine”, are considered valuable in the development of new drugs and materials . Their high reactivity and the ability to undergo a wide variety of chemical reactions make them promising candidates for future research .

properties

IUPAC Name

N,2-dimethyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-6-11-8-4-3-7(10-2)5-9(8)12-6/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVNRNUPUTWBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634882
Record name N,2-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-1,3-benzothiazol-6-amine

CAS RN

42446-08-2
Record name N,2-Dimethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Toutchkine, V Kraynov, K Hahn - Journal of the American …, 2003 - ACS Publications
Covalent attachment of solvent-sensitive fluorescent dyes to proteins is a powerful tool for studying protein conformational changes, ligand binding, or posttranslational modifications. …
Number of citations: 187 pubs.acs.org

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